molecular formula C20H17Cl3N4O2S B11699421 4-methoxy-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide

4-methoxy-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide

Cat. No.: B11699421
M. Wt: 483.8 g/mol
InChI Key: FKCUXVABQKXXTA-UHFFFAOYSA-N
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Description

4-methoxy-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline moiety, a trichloromethyl group, and a methoxybenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Trichloromethyl Group: This step involves the chlorination of a suitable precursor using reagents such as trichloromethyl chloroformate.

    Formation of the Methoxybenzamide Group: This can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. The trichloromethyl group may enhance the compound’s reactivity, allowing it to form covalent bonds with target proteins or enzymes, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2,2,2-trichloro-1-(cyclohexylamino)ethyl)benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-p-tolylamino-ethyl)benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(3-o-tolyl-thiourea)ethyl)benzamide

Uniqueness

4-methoxy-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide is unique due to the presence of the quinoline moiety, which imparts specific biological activities not found in the other similar compounds. The combination of the quinoline and trichloromethyl groups enhances its potential as a therapeutic agent and a biochemical probe.

Properties

Molecular Formula

C20H17Cl3N4O2S

Molecular Weight

483.8 g/mol

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]benzamide

InChI

InChI=1S/C20H17Cl3N4O2S/c1-29-14-9-7-13(8-10-14)17(28)26-18(20(21,22)23)27-19(30)25-15-6-2-4-12-5-3-11-24-16(12)15/h2-11,18H,1H3,(H,26,28)(H2,25,27,30)

InChI Key

FKCUXVABQKXXTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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